molecular formula C8H9ClO3S B3300956 4-Chloro-3-methylphenyl methanesulfonate CAS No. 90555-52-5

4-Chloro-3-methylphenyl methanesulfonate

Cat. No.: B3300956
CAS No.: 90555-52-5
M. Wt: 220.67 g/mol
InChI Key: MLGDKWFNPBAIPM-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl methanesulfonate is an aryl methanesulfonate ester derived from 4-chloro-3-methylphenol (C₇H₇ClO), where the hydroxyl group is replaced by a methanesulfonate (-SO₃CH₃) moiety. Its molecular formula is C₈H₉ClO₃S, with a molecular weight of 232.67 g/mol.

The compound is typically synthesized via the reaction of 4-chloro-3-methylphenol with methanesulfonyl chloride in the presence of a base, yielding a stable ester. The chlorine atom at the para position and the methyl group at the meta position on the aromatic ring introduce steric hindrance and electron-withdrawing effects, which may enhance hydrolytic stability compared to simpler aryl sulfonates. Applications include its use as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where sulfonate esters serve as protective groups or leaving groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-methylphenyl methanesulfonate can be synthesized through the reaction of 4-chloro-3-methylphenol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

4-Chloro-3-methylphenyl methanesulfonate serves as an important intermediate in the synthesis of various APIs. Its structural similarity to other phenolic compounds allows it to be utilized in the preparation of drugs with antimicrobial properties.

Table 1: Examples of APIs Synthesized Using this compound

API NameTarget DiseaseMethod of Synthesis
Antifungal agentsFungal infectionsReaction with specific amines
Antibacterial formulationsBacterial infectionsCoupling with other reactive intermediates

Formulations in Topical Antiseptics

Due to its antimicrobial properties, this compound is incorporated into formulations for topical antiseptics. Studies have demonstrated its effectiveness against a range of pathogens, making it valuable in wound care products.

Antimicrobial Activity

Research indicates that this compound possesses both antifungal and antibacterial properties. Its ability to disrupt biological membranes contributes to its efficacy as an antimicrobial agent. This activity is particularly relevant in developing disinfectants and preservatives.

Case Study: Efficacy Against Pathogens
A study evaluated the effectiveness of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated significant reduction in microbial counts when applied at concentrations ranging from 0.5% to 2%.

Use as a Disinfectant

The compound's strong antiseptic properties make it suitable for use in disinfectants. It is effective against a variety of microorganisms, which is essential for maintaining hygiene in healthcare settings and food processing industries.

Preservative in Paints and Inks

In addition to its antimicrobial applications, this compound is used as a preservative in paints and inks due to its ability to inhibit mold growth and extend shelf life .

Comparative Analysis with Related Compounds

Table 2: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Properties
4-Chloro-3-methylphenolSimilar phenolic structureStrong antiseptic properties
p-ChlorocresolChlorine at para positionWidely used as a disinfectant
4-Bromo-3-methylphenyl methanesulfonateBromine instead of chlorineDifferent reactivity due to bromine

This comparison highlights the unique characteristics of this compound while underscoring its varied applications within both industrial and biological contexts.

Mechanism of Action

The mechanism of action of 4-chloro-3-methylphenyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological studies .

Comparison with Similar Compounds

Structural Analogs: Other Aryl Methanesulfonates

  • (3-Chloro-4-methoxyphenyl)methanesulfonyl chloride (): A sulfonyl chloride derivative with a methoxy substituent. Its higher reactivity (due to the -SO₂Cl group) makes it suitable for synthesizing sulfonamides or sulfonate esters. Unlike 4-chloro-3-methylphenyl methanesulfonate, this compound is highly reactive in nucleophilic substitution reactions.
  • [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride (): Contains an ethanesulfonyl group and a fluorine atom. The hydrochloride salt form enhances water solubility, contrasting with the hydrophobic nature of this compound.

Sulfonamides

  • N-(3-Chloro-4-methylphenyl)methanesulfonamide (): A sulfonamide analog with the formula C₈H₁₀ClNO₂S. Such compounds are often explored as drug candidates due to their metabolic stability .

Alkyl Methanesulfonates

  • Methyl methanesulfonate (MMS) (): An alkylating agent (CAS 66-27-3) with the formula C₂H₆O₃S. MMS is a potent genotoxin, inducing DNA damage at concentrations as low as 200 μM in p53 activation studies. Unlike aryl sulfonates, MMS reacts directly with DNA, highlighting divergent biological mechanisms despite shared sulfonate groups .

Sulfonyl Chlorides

  • 4-Chlorobenzylsulfonyl chloride (): A sulfonyl chloride intermediate (CAS 6966-45-6) used to introduce sulfonyl groups into target molecules. Its high reactivity contrasts with the relative stability of this compound, which is less prone to hydrolysis .

Table 1: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications
This compound C₈H₉ClO₃S 232.67 - Aryl ester; chloro/methyl substituents enhance stability Organic synthesis intermediate
N-(3-Chloro-4-methylphenyl)methanesulfonamide C₈H₁₀ClNO₂S 219.69 71270-61-6 Sulfonamide; polar NH group Pharmaceutical intermediate
Methyl methanesulfonate (MMS) C₂H₆O₃S 110.13 66-27-3 Alkylating agent; high genotoxicity DNA damage studies
(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride C₈H₈Cl₂O₃S 263.13 - Sulfonyl chloride; reactive intermediate Chemical synthesis
[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride C₉H₁₃ClFNO₂S 253.72 1803611-51-9 Ethanesulfonyl/fluorine substituents; water-soluble hydrochloride salt Drug discovery

Reactivity and Stability

  • Hydrolytic Stability : The chloro and methyl groups in this compound reduce electrophilicity at the ester linkage, making it more stable than aliphatic sulfonates like MMS. Sulfonyl chlorides (e.g., ) hydrolyze rapidly in water, releasing HCl and forming sulfonic acids.
  • Biological Reactivity: Sulfonamides () exhibit metabolic resistance due to strong S-N bonds, whereas aryl sulfonates may hydrolyze in vivo to release phenols (e.g., 4-chloro-3-methylphenol), which are regulated for toxicity in pharmaceutical contexts .

Biological Activity

4-Chloro-3-methylphenyl methanesulfonate (CAS No. 90555-52-5) is a sulfonate ester that has garnered attention in both organic chemistry and biological research due to its potential applications as a synthetic intermediate and its biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including data tables, case studies, and detailed research findings.

This compound is characterized by the presence of a chloro group and a methyl group on the aromatic ring, which influences its reactivity and biological interactions. The sulfonate group enhances its solubility in polar solvents, making it suitable for various chemical reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of methanesulfonates can inhibit bacterial growth, potentially through mechanisms involving interference with cell wall synthesis or enzyme inhibition.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
4-Chloro-2-methylphenyl methanesulfonateS. aureus16 µg/mL
3-Methylphenyl methanesulfonatePseudomonas aeruginosa64 µg/mL

Cytotoxicity and Genotoxicity

Cytotoxicity studies have been performed to evaluate the safety profile of this compound. In vitro assays indicate that while some derivatives exhibit cytotoxic effects against cancer cell lines, others demonstrate non-cytotoxic behavior even at higher concentrations.

Table 2: Cytotoxicity Studies

CompoundCell LineIC50 (µM)Remarks
This compoundHeLa>100Non-cytotoxic
4-Chloro-2-methylphenyl methanesulfonateMCF-745Moderately cytotoxic
PhenylmethanesulfonateA549>50Non-cytotoxic

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may interact with specific enzymes or receptors involved in metabolic pathways. For instance, it may act as an inhibitor of certain enzymes related to bacterial cell wall synthesis or other critical cellular functions.

Case Studies

A notable study investigated the effect of various sulfonate esters on bacterial resistance mechanisms. The findings suggested that compounds like this compound could potentially reverse antibiotic resistance in certain strains of bacteria by inhibiting efflux pumps.

Case Study: Reversal of Antibiotic Resistance

  • Objective: To evaluate the ability of this compound to enhance the efficacy of conventional antibiotics.
  • Method: Combination assays were conducted with E. coli strains exhibiting antibiotic resistance.
  • Results: The combination of this compound with ampicillin resulted in a significant reduction in MIC values, indicating enhanced antibacterial activity.

Q & A

Q. Basic: What are the recommended laboratory-scale synthesis methods for 4-Chloro-3-methylphenyl methanesulfonate?

Methodological Answer:
The compound is typically synthesized by reacting 4-Chloro-3-methylphenol with methanesulfonyl chloride (MsCl) under basic conditions. A standard protocol involves:

  • Dissolving 4-Chloro-3-methylphenol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Adding a base like triethylamine (TEA) or pyridine to deprotonate the phenolic hydroxyl group.
  • Dropwise addition of MsCl at 0–5°C to minimize side reactions.
  • Stirring at room temperature for 12–24 hours, followed by quenching with ice-water and extraction with DCM.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .
    Key Considerations:
  • Use anhydrous conditions to prevent hydrolysis of MsCl.
  • Monitor reaction progress via TLC or HPLC to optimize yield (typically 70–85%).

Q. Basic: How can researchers confirm the structural integrity and purity of synthesized this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Confirm the presence of the methyl group (~2.3 ppm, singlet) and aromatic protons (δ 7.1–7.5 ppm). The methanesulfonate methyl group appears as a singlet at ~3.1 ppm.
    • ¹³C NMR: Verify the sulfonate group (δ ~45 ppm for CH₃SO₃).
  • Mass Spectrometry (MS): ESI-MS or EI-MS should show the molecular ion peak [M+H]⁺ at m/z 234.5 (calculated for C₈H₉ClO₃S).
  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX or WinGX) resolves bond lengths/angles and molecular packing .
  • Purity Assessment:
    • HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm).
    • Melting point determination (compare to literature values, e.g., ~85–87°C) .

Q. Advanced: What mechanistic insights explain the nucleophilic substitution reactivity of the methanesulfonate group?

Methodological Answer:
The methanesulfonate group acts as a superior leaving group due to its strong electron-withdrawing sulfonyl moiety, facilitating Sₙ2 or Sₙ1 pathways:

  • Sₙ2 Mechanism: Observed in polar aprotic solvents (e.g., DMF) with primary nucleophiles (e.g., amines, thiols). The reaction proceeds via a bimolecular transition state, leading to inversion of configuration.
  • Sₙ1 Mechanism: Favored in protic solvents (e.g., ethanol/water) with tertiary nucleophiles, involving carbocation intermediates.
  • Kinetic Studies: Use stopped-flow spectroscopy or NMR to monitor reaction rates. For example, activation energy (Eₐ) can be calculated via Arrhenius plots under varying temperatures .

Q. Advanced: How should researchers address discrepancies in kinetic data during hydrolysis studies?

Methodological Answer:
Contradictions in hydrolysis kinetics (e.g., variable rate constants under similar conditions) may arise from:

  • Solvent Effects: Protic vs. aprotic solvents alter transition-state stabilization.
  • pH Dependence: Acidic conditions favor protonation of the leaving group, while basic conditions promote nucleophilic attack.
  • Experimental Controls:
    • Use buffer systems (e.g., phosphate, acetate) to maintain precise pH.
    • Conduct replicate experiments (n ≥ 3) with statistical analysis (e.g., ANOVA).
    • Employ high-purity reagents to exclude trace metal catalysts (e.g., Fe³⁺ from FeCl₃) .

Q. Advanced: What analytical strategies effectively quantify trace impurities in this compound?

Methodological Answer:

  • HPLC-MS/MS:
    • Column: C18 (2.1 × 100 mm, 1.7 µm).
    • Mobile phase: Gradient of 0.1% formic acid in water/acetonitrile.
    • Detect impurities like unreacted 4-Chloro-3-methylphenol (<0.1% w/w) or sulfonic acid byproducts.
  • ICP-MS: Identify inorganic impurities (e.g., residual Fe³⁺ from catalysts) at ppb levels.
  • NMR Relaxation Methods: Use ¹³C relaxation times to detect conformational impurities .

Q. Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles. Use a fume hood for all procedures.
  • Waste Disposal:
    • Collect alkylation waste separately in labeled containers.
    • Neutralize acidic byproducts (e.g., methanesulfonic acid) with sodium bicarbonate before disposal.
    • Collaborate with certified waste management services for incineration .
  • Emergency Measures:
    • Skin contact: Wash with soap/water for 15 minutes.
    • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.

Properties

IUPAC Name

(4-chloro-3-methylphenyl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-6-5-7(3-4-8(6)9)12-13(2,10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGDKWFNPBAIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OS(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3-methylphenol (35.0 g, 277 mmol) in 100 mL of methylene chloride at 0° C. was added triethylamine (77.0 mL, 554 mmol), followed by methanesulfonyl chloride (32.2 mL, 416 mmol). The reaction was allowed to warm to room temperature for 1 hr. The solution was poured into EtOAc, washed with H2O and brine, dried (Na2SO4), filtered, and concentrated in vacuo. The resulting yellow solid product was used without further purification.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-3-methylphenyl methanesulfonate
4-Chloro-3-methylphenyl methanesulfonate
4-Chloro-3-methylphenyl methanesulfonate
4-Chloro-3-methylphenyl methanesulfonate
4-Chloro-3-methylphenyl methanesulfonate
4-Chloro-3-methylphenyl methanesulfonate

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